molecular formula C27H26N4O5 B2506489 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide CAS No. 941954-88-7

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2506489
CAS No.: 941954-88-7
M. Wt: 486.528
InChI Key: GDTCIYFHQBNDLM-UHFFFAOYSA-N
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Description

2-((2-(4-(Furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide is a synthetic small molecule designed for research purposes, integrating multiple pharmaceutically active motifs into a single hybrid structure. This compound features a quinoline core, a pharmacophore known for its diverse biological activities, which is functionalized with a furan-2-carbonyl piperazine moiety and an N-(3-methoxyphenyl)acetamide side chain. The strategic combination of these fragments is based on the molecular hybridization approach, which aims to develop new chemical entities with potential enhanced biological profiles . The quinoline scaffold is a privileged structure in medicinal chemistry and is frequently investigated for its anticancer and antimicrobial properties . The inclusion of a furan-carbonyl group linked to a piperazine ring is a structural feature present in compounds studied for their binding affinity to various biological targets . Furthermore, the 8-oxyacetamide linker attached to a methoxyphenyl group is a functionalization strategy observed in research compounds designed for evaluating biological activity . As such, this molecule is of significant interest for early-stage drug discovery research, including target identification, mechanism of action studies, and in-vitro screening assays against specific disease models. Researchers can utilize this compound to explore structure-activity relationships (SAR) and as a lead for further optimization. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-34-21-7-3-6-20(17-21)28-25(32)18-36-22-8-2-5-19-10-11-24(29-26(19)22)30-12-14-31(15-13-30)27(33)23-9-4-16-35-23/h2-11,16-17H,12-15,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTCIYFHQBNDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Furan-2-carbonyl group : Contributes to various biological activities.
  • Piperazine ring : Enhances pharmacological profiles, particularly in receptor binding.
  • Quinoline structure : Known for its diverse biological activities, including anticancer properties.

The molecular formula is C26H24N4O4C_{26}H_{24}N_{4}O_{4}, with a molecular weight of approximately 456.5 g/mol.

Anticancer Activity

Research indicates that derivatives containing the quinoline and piperazine structures often exhibit significant anticancer properties. For instance, compounds similar to this one have shown the ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that related piperazine derivatives exerted cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast cancer cells (MCF-7) and glioblastoma cells (U87) .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound XMCF-725.72 ± 3.95Induces apoptosis
Compound YU8745.2 ± 13.0Inhibits topoisomerase

Anti-inflammatory Activity

The presence of the furan and quinoline moieties suggests potential anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may lead to reduced pain and inflammation, making it a candidate for analgesic drug development .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Piperazine derivatives are known for their broad-spectrum antimicrobial effects. Research has indicated that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit COX enzymes is crucial for its anti-inflammatory effects.
  • Apoptosis Induction : Compounds like this one have been shown to trigger programmed cell death in cancer cells.
  • Receptor Binding Affinity : The piperazine component enhances binding to various receptors, improving therapeutic efficacy.

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated the compound's effect on MCF-7 cells, revealing significant apoptosis induction at daily dosages . The study highlighted the compound's potential as a novel anticancer agent.
  • Anti-inflammatory Research : Another study focused on the inhibition of COX enzymes by related compounds, demonstrating a dose-dependent reduction in inflammatory markers in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of quinoline-piperazine-acetamide derivatives. Below is a detailed comparison with structurally related analogs, emphasizing substituent effects and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 3-Methoxyphenyl (acetamide), furan-2-carbonyl (piperazine) C₂₇H₂₅N₄O₅ 485.5 Balanced lipophilicity from methoxy group; furan enhances electronic interactions
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide 4-Methylbenzyl (acetamide) C₂₈H₂₈N₄O₄ 484.5 Increased hydrophobicity due to methylbenzyl; lower polarity vs. methoxyphenyl
N-(3-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide 3-Chlorophenyl (acetamide) C₂₆H₂₃ClN₄O₄ 490.9 Higher molecular weight; chlorine may improve binding affinity but reduce solubility
N-(furan-2-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide Furan-2-ylmethyl (acetamide), pyrrolidine (quinoline) C₂₀H₂₁N₃O₃ 351.4 Smaller molecular size; pyrrolidine introduces conformational flexibility
5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamid derivatives (e.g., 11a, 11d from ) Trifluoromethoxy/dichlorophenyl (piperazine), pentanamid linker Varies ~500–550 Extended alkyl chain increases metabolic stability; halogenated aryl enhances potency

Key Observations

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound offers moderate lipophilicity compared to the 3-chlorophenyl in , which may prioritize target binding over solubility. Furan-2-carbonyl vs.

Synthetic and Purification Challenges: Compounds with halogenated aryl groups (e.g., 3-chlorophenyl in ) often require stringent purification steps, as noted in , where normal-phase chromatography was critical for isolating pure products . The target compound’s methoxy group may simplify synthesis compared to halogenated analogs due to reduced steric and electronic complications.

Physicochemical Properties :

  • Molecular Weight : The target compound (485.5 g/mol) falls within the optimal range for drug-likeness (≤500 g/mol), unlike the dichlorophenyl derivative in (~550 g/mol), which may face bioavailability challenges .
  • Polarity : The 3-methoxy group contributes to moderate polarity, balancing membrane permeability and aqueous solubility, whereas the 4-methylbenzyl group in prioritizes lipophilicity.

Research Findings and Trends

  • This suggests that the target’s furan and quinoline motifs may confer similar biological activity .
  • Crystallographic Data : Analogous compounds (e.g., ) rely on hydrogen-bonding networks (N–H···O) for crystal packing, implying that the target’s acetamide oxygen and furan carbonyl could stabilize its solid-state structure .

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